molecular formula C9H12N4O B13997600 2-Amino-7-propyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 93263-27-5

2-Amino-7-propyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B13997600
CAS No.: 93263-27-5
M. Wt: 192.22 g/mol
InChI Key: FEHDLNBXABECBY-UHFFFAOYSA-N
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Description

2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological and pharmacological activities. It has been studied for its antimicrobial, antiviral, and anticancer properties, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with alkyl halides in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities.

Scientific Research Applications

2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: This compound has shown promise as an antimicrobial, antiviral, and anticancer agent.

Mechanism of Action

The mechanism of action of 2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with nucleic acid synthesis and function, leading to its antimicrobial and antiviral effects. In cancer cells, it can induce apoptosis and inhibit cell proliferation by targeting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substituents, which confer distinct biological properties. Its propyl group and amino functionality contribute to its activity profile, making it a valuable compound for further research and development.

Properties

CAS No.

93263-27-5

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

2-amino-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H12N4O/c1-2-4-13-5-3-6-7(13)11-9(10)12-8(6)14/h3,5H,2,4H2,1H3,(H3,10,11,12,14)

InChI Key

FEHDLNBXABECBY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC2=C1N=C(NC2=O)N

Origin of Product

United States

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